![molecular formula C20H17N3O3S2 B2708306 2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251694-43-5](/img/structure/B2708306.png)
2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is an intriguing heterocyclic compound It belongs to the class of thiadiazine derivatives, characterized by a unique molecular architecture that blends the pyridine, thiadiazine, and phenyl groups
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves a multi-step reaction. One common method includes:
Formation of the pyridine ring via a cyclization reaction involving benzyl halides and suitable nitrogen-containing precursors.
Introduction of the thiadiazine moiety through a cyclization reaction with sulfur reagents.
Functionalization of the phenyl ring with a methylthio group under controlled conditions.
Industrial production methods: Scaling up this synthesis for industrial production often necessitates optimization of reaction parameters, including temperature, solvent, and reaction time, to ensure high yield and purity. Techniques such as continuous flow synthesis can be applied to enhance efficiency and reproducibility.
化学反应分析
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the electronic structure and biological activity.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, providing avenues for further functionalization.
Common reagents and conditions used:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens and Friedel-Crafts reagents under anhydrous conditions.
Major products formed:
Sulfoxides
Sulfones
Various substituted derivatives
科学研究应用
Chemistry: Acts as a versatile building block for the synthesis of complex organic molecules.
Biology: Shows promise in modulating biological pathways, making it a candidate for further biological studies.
Industry: Potential use in the synthesis of materials with unique electronic or photonic properties.
作用机制
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes or receptors. Its structural features enable it to bind to specific sites, modulating the activity of these biological molecules. The exact pathways and interactions can vary depending on the specific application and target.
相似化合物的比较
Thiadiazine Derivatives: Compounds with a similar core structure but different substituents.
Pyridine Derivatives: Compounds with modifications at different positions on the pyridine ring.
Phenyl Derivatives: Compounds featuring various functional groups attached to the phenyl ring.
Conclusion:
2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide represents a fascinating and versatile compound with significant potential across multiple scientific and industrial fields. Its unique structure, synthetic accessibility, and diverse reactivity make it a compound of interest for further research and application development.
属性
IUPAC Name |
2-benzyl-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-27-17-10-5-9-16(13-17)23-19-18(11-6-12-21-19)28(25,26)22(20(23)24)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSGCCVBPQCSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2708223.png)
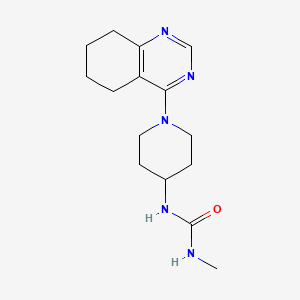

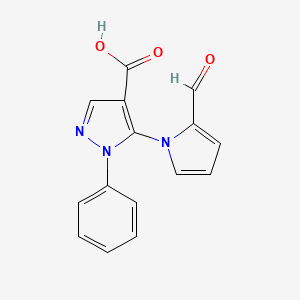
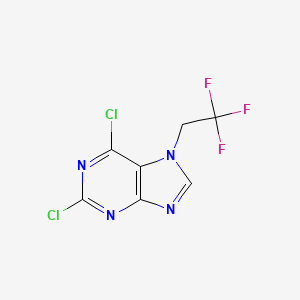
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)
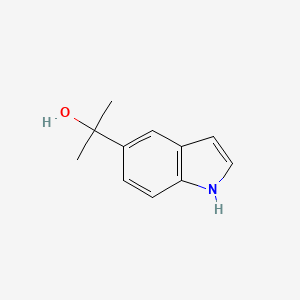
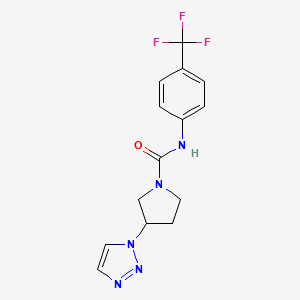
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)
![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)
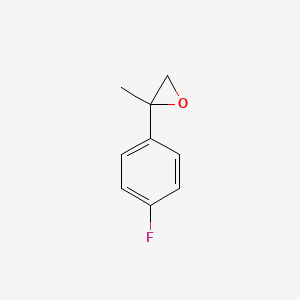
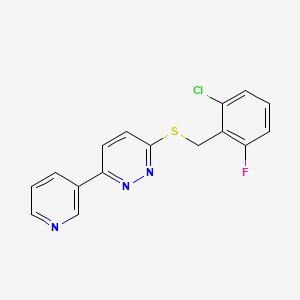
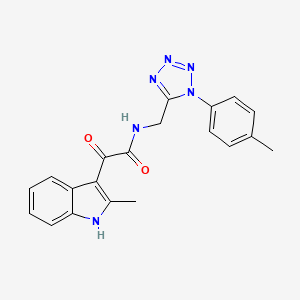
![5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide](/img/structure/B2708246.png)
